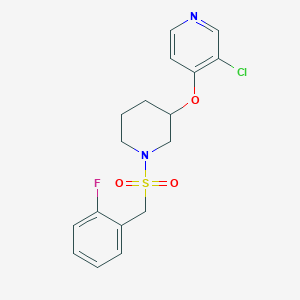

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring The piperidine ring is further substituted with a 2-fluorobenzylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the formation of a sulfonyl chloride intermediate, which is then reacted with 2-fluorobenzylamine to form the desired sulfonyl piperidine.

Coupling with Pyridine: The piperidine intermediate is then coupled with a chloropyridine derivative through an etherification reaction. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group may yield various pyridine derivatives, while oxidation of the sulfonyl group could lead to sulfone or sulfoxide products.

Aplicaciones Científicas De Investigación

Key Features:

- Chloro Group : Enhances reactivity and potential biological interactions.

- Sulfonamide Functionality : May improve solubility and bioavailability.

- Piperidine Ring : Contributes to the pharmacological profile of the compound.

Medicinal Chemistry

The compound exhibits promising properties for developing treatments for various health conditions. Its structural similarities with other biologically active compounds suggest potential applications in:

- Neurological Disorders : Preliminary studies indicate that it may interact favorably with receptors involved in neurological pathways, potentially offering neuroprotective effects.

- Anti-inflammatory Treatments : The sulfonamide group is associated with anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory disease models.

Interaction Studies

Research has focused on understanding the binding affinities and mechanisms of action of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine. Initial findings suggest that it may effectively interact with specific enzymes or receptors involved in inflammatory responses and neurological functions, although comprehensive data is still emerging.

Future Research Directions

Further research is warranted to fully elucidate the therapeutic implications of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.

- Mechanistic Studies : To clarify the specific biological pathways influenced by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced side effects.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The presence of the sulfonyl and fluorobenzyl groups suggests potential interactions with hydrophobic and polar regions of proteins, influencing binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-4-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyridine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

3-Chloro-4-((1-((2-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Substitution of fluorine with chlorine can lead to different electronic and steric effects.

Uniqueness

The presence of the 2-fluorobenzyl group in 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine imparts unique electronic properties, potentially enhancing its binding interactions and stability. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a pyridine ring with a chloro substitution, an ether linkage to a piperidine ring, and a sulfonyl group attached to a 2-fluorobenzyl moiety. The combination of these functional groups suggests diverse biological activities, particularly in the treatment of neurological and inflammatory conditions.

Structural Characteristics

The molecular structure of this compound can be described as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₅H₁₈ClFNO₃S |

| Molecular Weight | 351.83 g/mol |

| Functional Groups | Chloro, Ether, Sulfonyl |

Preliminary studies indicate that this compound may interact with specific biological targets, particularly enzymes and receptors involved in inflammatory pathways and neurological functions. The sulfonamide functionality is believed to enhance the compound's pharmacological profile by improving solubility and bioavailability, which is crucial for effective therapeutic action.

Therapeutic Potential

Research has highlighted the potential of this compound in treating various conditions:

- Neurological Disorders : The compound's structure suggests possible neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease or multiple sclerosis.

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, indicating that this compound might also reduce inflammation in diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- PI3-Kinase Inhibition : Research indicates that compounds with similar structural motifs exhibit potent inhibitory activity against Class I PI3-kinase enzymes. This pathway is critical in regulating immune responses and tumorigenesis, suggesting that our compound could have applications in oncology as well .

- Inflammatory Diseases : A study demonstrated that certain sulfonamide derivatives effectively inhibited pro-inflammatory cytokines in vitro, supporting the hypothesis that this compound may possess similar anti-inflammatory properties .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| 3-Chloro-4-(benzylsulfonyl)piperidin-3-yloxy pyridine | Lacks fluorine substitution | Different biological activity profile |

| 4-(2-fluorobenzylsulfonyl)piperidin-3-yloxy pyridine | Lacks chloro group | Potentially different reactivity |

| 3-Chloro-N-(piperidin-3-sulfonamide)benzamide | Lacks ether linkage | Different solubility characteristics |

The unique combination of chloro, sulfonyl, and ether functionalities in this compound may enhance its utility in drug development compared to its analogues.

Propiedades

IUPAC Name |

3-chloro-4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O3S/c18-15-10-20-8-7-17(15)24-14-5-3-9-21(11-14)25(22,23)12-13-4-1-2-6-16(13)19/h1-2,4,6-8,10,14H,3,5,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKNBFZGMGLFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.